

# Metofoline: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: **Metofoline**

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## Abstract

**Metofoline**, also known as methofoline, is a synthetic opioid analgesic developed in the 1950s. Structurally classified as a 1-phenethyl-tetrahydroisoquinoline derivative, it exhibits analgesic potency comparable to codeine. This technical guide provides a comprehensive overview of **metofoline**'s chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its synthesis and analysis, where available in the public domain, are presented. Furthermore, this document elucidates the general signaling pathways associated with opioid receptor activation, the presumed mechanism of action for **metofoline**, and includes visualizations of these pathways and experimental workflows.

## Chemical Structure and Identifiers

**Metofoline** is a chiral molecule with the (R)-enantiomer being the active form.<sup>[1]</sup> Its chemical structure and identifiers are summarized below.

Identifier	Value
IUPAC Name	1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline[1]
CAS Number	2154-02-1[1]
Molecular Formula	C <sub>20</sub> H <sub>24</sub> ClNO <sub>2</sub> [1]
Molecular Weight	345.87 g/mol [1]
SMILES	CN1CCC2=CC(=C(C=C2C1CCC3=CC=C(C=C3)Cl)OC)OC
InChI	InChI=1S/C20H24ClNO2/c1-22-11-10-15-12-19(23-2)20(24-3)13-17(15)18(22)9-6-14-4-7-16(21)8-5-14/h4-5,7-8,12-13,18H,6,9-11H2,1-3H3

## Physicochemical Properties

The known physical and chemical properties of **metofoline** are presented in the following table.

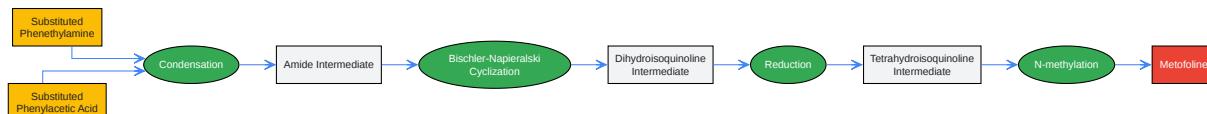
Property	Value	Reference
Melting Point	110-111 °C	[2]
Boiling Point	449.3 °C at 760 mmHg (estimated)	[2]
Solubility	Data not readily available	
pKa	Data not readily available	
logP	Data not readily available	

## Synthesis

The synthesis of **metofoline** was first reported by Brossi et al. in 1960. While the full detailed protocol from the original publication is not readily accessible, the general synthetic approach involves the condensation of a substituted phenethylamine with a substituted phenylacetic acid

derivative, followed by cyclization and subsequent reduction and N-methylation to yield the tetrahydroisoquinoline core.

A logical workflow for the synthesis, based on common methods for tetrahydroisoquinoline synthesis, is depicted below.



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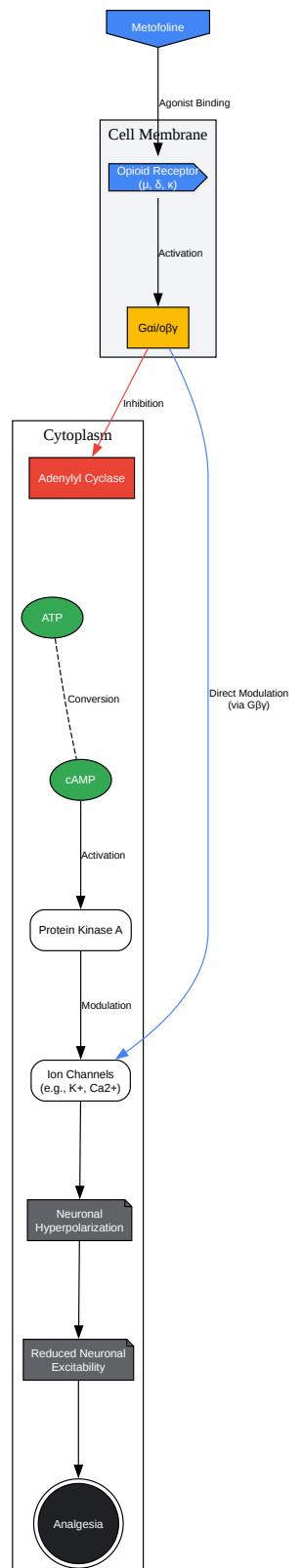
A potential synthetic workflow for **metofoline**.

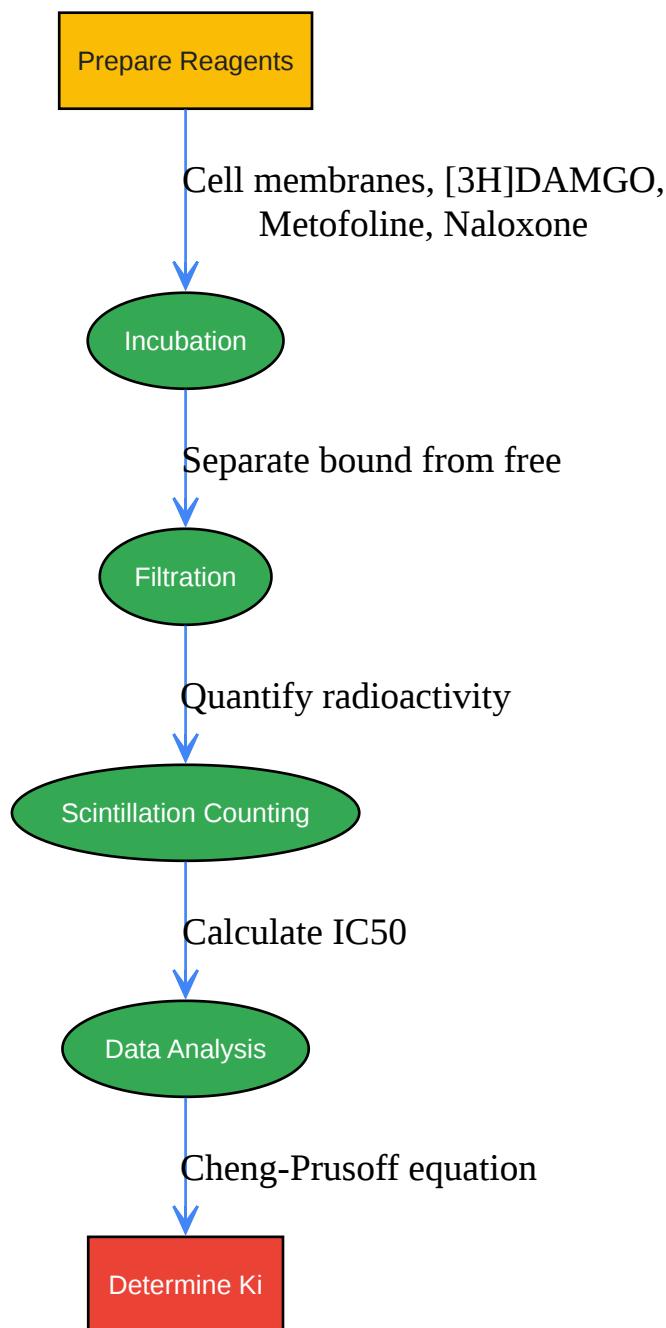
## Pharmacological Properties and Mechanism of Action

**Metofoline** is classified as an opioid analgesic.<sup>[1]</sup> Its mechanism of action is presumed to be through agonism at opioid receptors, which are G-protein coupled receptors (GPCRs). The primary downstream effect of opioid receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the activity of various ion channels, resulting in neuronal hyperpolarization and reduced neuronal excitability, which ultimately leads to analgesia.

## Opioid Receptor Signaling Pathway

The canonical signaling pathway for Gi/o-coupled opioid receptors, such as the mu-opioid receptor, is illustrated below.





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## References

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- 2. Agonist-directed Interactions with Specific  $\beta$ -Arrestins Determine  $\mu$ -Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
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